molecular formula C9H10N2O B13666228 7-Amino-3-methylindolin-2-one

7-Amino-3-methylindolin-2-one

Cat. No.: B13666228
M. Wt: 162.19 g/mol
InChI Key: WLYPUUJMRQYOIV-UHFFFAOYSA-N
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Description

7-Amino-3-methylindolin-2-one is a compound belonging to the indole family, characterized by its unique structure that includes an amino group at the 7th position and a methyl group at the 3rd position on the indolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methylindolin-2-one typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core . Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by transformation of a ketone carbonyl into an epoxide, and subsequent conversion of the epoxide into an allylic alcohol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-amino-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H10N2O/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,10H2,1H3,(H,11,12)

InChI Key

WLYPUUJMRQYOIV-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)N)NC1=O

Origin of Product

United States

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